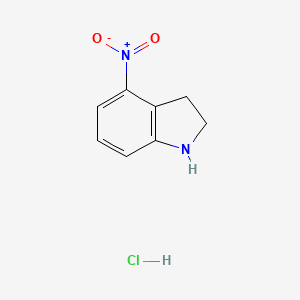

4-Nitro-2,3-dihydro-1H-indole hydrochloride

Description

4-Nitro-2,3-dihydro-1H-indole hydrochloride (CAS 84807-26-1) is a bicyclic aromatic compound featuring a nitro group (-NO₂) at the 4-position of the indoline ring and a hydrochloride salt. Its molecular formula is C₈H₈N₂O₂·HCl, with a molecular weight of 200.62 g/mol (164.16 for the free base + HCl). Key properties include a boiling point of 307.6°C, density of 1.299 g/cm³, and purity ≥95% (HPLC). The compound is typically a red crystalline solid, stored at 0–8°C for stability .

The nitro group at position 4 enhances electron-withdrawing effects, influencing reactivity in substitution or reduction reactions. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical or synthetic intermediates .

Properties

IUPAC Name |

4-nitro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.ClH/c11-10(12)8-3-1-2-7-6(8)4-5-9-7;/h1-3,9H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUNRFYMRFXSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

- Step 1: Mix 2-methyl-3-nitrobenzene, triethyl orthoformate, and oxalic acid in a flask.

- Step 2: Heat under reflux for 2–4 hours.

- Step 3: Cool the reaction mixture to 0–10 °C.

- Step 4: Slowly add an ethanolic solution of potassium ethoxide.

- Step 5: Stir at room temperature for 2–4 hours.

- Step 6: Pour reaction mixture into ice water to precipitate solid 4-nitroindoline.

- Step 7: Filter and dry the product.

Reagent Ratios and Conditions

| Reagent | Molar Ratio (to 2-methyl-3-nitrobenzene) | Notes |

|---|---|---|

| Triethyl orthoformate | 1.0 – 2.5 | Acts as formylating agent |

| Oxalic acid | 1.0 – 1.5 | Catalyzes cyclization |

| Potassium ethoxide | 0.8 – 1.5 | Base for ring closure |

| Ethanol | 1.0 – 1.5 | Solvent for potassium ethoxide |

Example Yields

| Embodiment | 2-Methyl-3-nitrobenzene (g) | Triethyl orthoformate (g) | Oxalic acid (g) | Potassium ethoxide (g) | Yield (%) | Product |

|---|---|---|---|---|---|---|

| 1 | 76 | 89 | 50 | 42 | 74 | 4-Nitroindoline |

| 2 | 76 | 115 | 70 | 51 | 81.4 | 4-Nitroindoline |

This method is characterized by:

- Use of readily available and inexpensive starting materials.

- Mild reaction conditions with relatively short reaction times.

- High conversion efficiency and ease of operation.

- Potential for scale-up in industrial settings.

Conversion to 4-Nitro-2,3-dihydro-1H-indole Hydrochloride

The hydrochloride salt is typically prepared by treating the free base 4-nitroindoline with hydrochloric acid in an appropriate solvent, such as ethanol or ether, followed by crystallization.

| Step | Description |

|---|---|

| Dissolution | Dissolve 4-nitroindoline in ethanol |

| Acidification | Add HCl gas or aqueous HCl slowly |

| Crystallization | Cool the solution to precipitate hydrochloride salt |

| Filtration and Drying | Collect and dry the crystalline hydrochloride |

This step enhances the compound's stability, solubility, and handling properties.

Comparative Analysis of Preparation Methods

| Feature | Reduction of 4-Nitroindanone | Cyclization of 2-Methyl-3-nitrobenzene |

|---|---|---|

| Starting Materials | 4-Nitroindanone | 2-Methyl-3-nitrobenzene, triethyl orthoformate, oxalic acid |

| Reaction Type | Reduction | Reflux cyclization followed by base-induced ring closure |

| Reaction Conditions | Mild, methanol solvent | Heating reflux, ethanol solvent |

| Yield | Up to 98% | 74–81.4% |

| Scalability | Suitable for lab scale | Suitable for industrial scale |

| Ease of Operation | Straightforward | Requires controlled addition and temperature control |

| Cost of Raw Materials | Moderate | Low |

Research Findings and Notes

- The cyclization method using triethyl orthoformate and oxalic acid is advantageous due to the availability and low cost of raw materials and the mild reaction conditions that reduce byproduct formation.

- The reduction approach provides a very high yield but may require more specialized reagents and handling conditions.

- Both methods have been optimized to minimize reaction time and maximize yield, with the cyclization method showing flexibility in reagent ratios to tune yield and purity.

- The hydrochloride salt formation is a standard procedure to improve compound handling and stability, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in 4-Nitro-2,3-dihydro-1H-indole hydrochloride can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, and methanol as a solvent.

Substitution: Various electrophiles and nucleophiles, depending on the desired substitution.

Major Products:

Reduction: 4-Amino-2,3-dihydro-1H-indole hydrochloride.

Substitution: Depending on the substituent introduced, various substituted indole derivatives can be formed.

Scientific Research Applications

Chemistry: 4-Nitro-2,3-dihydro-1H-indole hydrochloride is used as an intermediate in the synthesis of more complex indole derivatives. It serves as a building block for the development of new chemical entities with potential biological activities.

Biology: In biological research, this compound is used to study the effects of nitro-substituted indoles on various biological pathways. It is also used in the development of probes for imaging and diagnostic purposes.

Medicine: The compound has potential applications in medicinal chemistry for the development of drugs targeting specific enzymes and receptors. Indole derivatives are known for their anticancer, antiviral, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Electronic Effects : The nitro group in 4-nitroindoline HCl enhances electrophilicity compared to methyl or halogen substituents, facilitating nucleophilic aromatic substitution (e.g., amination or sulfonation) .

- Steric and Solubility Differences : Bulkier substituents (e.g., piperidine-carbonyl in ) reduce solubility but increase steric hindrance, affecting reaction kinetics.

- Pharmaceutical Potential: Brominated and ethylated derivatives (e.g., ) are explored for hormone-related therapies, while nitro-substituted analogs may serve as intermediates in nitroreductase-activated prodrugs .

Spectroscopic and Analytical Data

- NMR: The nitro group in 4-nitroindoline HCl deshields adjacent protons, with characteristic ^1H-NMR signals at δ 7.0–8.0 ppm for aromatic protons . In contrast, amino analogs (e.g., ) show upfield shifts due to electron-donating effects.

- HRMS: Nitro derivatives exhibit higher molecular ion peaks (e.g., m/z 253.0979 in ) compared to amino counterparts (m/z 223.1225 in ).

Biological Activity

4-Nitro-2,3-dihydro-1H-indole hydrochloride is a compound belonging to the indole family, characterized by a nitro group at the 4th position and existing as a hydrochloride salt, which enhances its solubility in water. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of drugs with various therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been studied for its effects against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0048 mg/mL | |

| Escherichia coli | 0.0039 mg/mL | |

| Candida albicans | 0.039 mg/mL | |

| Bacillus subtilis | 0.0195 mg/mL |

The compound has shown potent activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The mechanism of action of this compound involves its interaction with specific molecular targets within microbial cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to enzyme inhibition and receptor binding. This interaction can disrupt critical biological pathways, contributing to its antimicrobial effects.

Case Studies

A study conducted on various indole derivatives highlighted the biological activities of compounds similar to this compound. These studies demonstrated that modifications in the indole structure significantly influenced their biological properties.

In one case study, researchers synthesized several derivatives of indoles and evaluated their activity against human carcinoma cell lines. The results indicated that specific structural modifications enhanced antiproliferative activity against cancer cells, suggesting that similar approaches could be applied to this compound for improved therapeutic efficacy .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of more complex indole derivatives. Its unique structure allows it to be a building block for developing new chemical entities with potential biological activities.

Potential Therapeutic Uses

Given its biological activity profile, this compound may have applications in treating infections caused by resistant bacterial strains and could also be explored for anticancer properties due to its ability to inhibit cell proliferation.

Q & A

Q. What are the recommended methodologies for synthesizing 4-nitro-2,3-dihydro-1H-indole hydrochloride, and how can purity be optimized?

Answer:

- Synthesis Route: Nitration of 2,3-dihydro-1H-indole using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent hydrochloride salt formation can be achieved via reaction with HCl in anhydrous ethanol .

- Purity Optimization: Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water mixture) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers characterize the structural and thermal stability of this compound?

Answer:

Q. What safety protocols are critical during handling and disposal?

Answer:

- Handling: Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at 2–8°C .

- Disposal: Neutralize aqueous waste with sodium bicarbonate, adsorb organic residues on vermiculite, and dispose via licensed hazardous waste contractors .

Advanced Research Questions

Q. How can computational modeling guide reaction optimization for this compound?

Answer:

-

Reaction Path Search: Use density functional theory (DFT) to model nitration transition states and identify energy barriers. Software like Gaussian or ORCA can predict regioselectivity (e.g., favoring nitro group at position 4 over 5) .

-

Solvent Effects: Conduct COSMO-RS simulations to optimize solvent polarity (e.g., ethanol vs. acetonitrile) for yield improvement .

-

Example Workflow:

Step Method Output Reactant Geometry Optimization B3LYP/6-31G(d) Energy-minimized structures Transition State Analysis IRC calculations Activation energy barriers Solvent Screening COSMO-RS Solvent polarity ranking

Q. What advanced analytical techniques resolve contradictions in nitro group reactivity data?

Answer:

- Contradiction Example: Discrepancies in nitration yields under similar conditions.

- Resolution Strategies:

- In Situ Monitoring: Use Raman spectroscopy to track nitro intermediate formation and degradation kinetics .

- Isotopic Labeling: Introduce ¹⁵N-labeled HNO₃ to trace nitro group incorporation via LC-MS .

- Multivariate Analysis: Apply factorial design (e.g., 2³ design) to test interactions between temperature, acid ratio, and stirring rate .

Q. How can researchers design a scalable synthesis protocol while maintaining stereochemical integrity?

Answer:

- Scale-Up Challenges: Heat dissipation and mixing efficiency.

- Methodology:

- Flow Chemistry: Use microreactors for controlled nitration (residence time: 5–10 min, T = 5°C) to minimize side reactions .

- Process Analytical Technology (PAT): Implement inline FT-NIR to monitor nitro intermediate concentrations in real time .

- Chiral Purity: Confirm via chiral HPLC (Chiralpak IA column, hexane/isopropanol) to detect racemization during HCl salt formation .

Q. What methodologies address discrepancies in biological activity data across studies?

Answer:

- Root Causes: Variability in sample purity, solvent residues, or assay conditions.

- Mitigation Steps:

- Standardized Assays: Use a common cell line (e.g., HEK293) and control compound (e.g., indomethacin) for activity comparison .

- Impurity Profiling: LC-HRMS to identify trace byproducts (e.g., di-nitrated derivatives) that may interfere with bioassays .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies and identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.